

Application Notes and Protocols for In Vivo Delivery of NOC-5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NOC-5, also known as 3-(Aminopropyl)-1-hydroxy-3-isopropyl-2-oxo-1-triazene, is a member of the NONOate class of nitric oxide (NO) donors. These compounds are characterized by their ability to spontaneously release nitric oxide under physiological conditions without the need for enzymatic activation.[1][2] The rate of NO release is pH-dependent, and a single molecule of a NONOate can release two molecules of NO.[1][3] This property makes **NOC-5** a valuable tool for researchers studying the diverse physiological and pathophysiological roles of nitric oxide, a critical signaling molecule in the cardiovascular, nervous, and immune systems.[4][5]

These application notes provide detailed protocols for the preparation and in vivo administration of **NOC-5**, summarize key quantitative data, and illustrate the primary signaling pathways activated by NO donors. The information is intended to guide researchers in designing and executing experiments to investigate the effects of controlled NO release in animal models.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of NONOates



Property	NOC-5	Spermine NONOate	General NONOate Characteristics
Molecular Formula	C6H16N4O2	C10H26N6O2	X-[N(O)NO] ⁻ functional group
Molecular Weight	176.22 g/mol	262.4 g/mol	Varies with the 'X' group
Half-life (t½) at 37°C, pH 7.4	~3 min	~39 min[3]	Varies from seconds to hours[3]
NO Moles Released per Mole of Donor	2[1]	2[3]	Typically 1.5-2[3]
Solubility	Soluble in H2O and PBS (pH 7.2)[1]	Soluble in aqueous buffers[6]	Generally soluble in aqueous buffers

Table 2: Proposed Dosage for Initial In Vivo Studies of NOC-5 in Mice



Administration Route	Proposed Dosage Range (mg/kg)	Vehicle	Injection Volume (µL/10g body weight)	Frequency
Intraperitoneal (i.p.)	1 - 10	Sterile PBS (pH 7.4) or Saline	100	Single dose for acute studies; frequency to be determined for chronic studies based on experimental goals and tolerance.
Intravenous (i.v.)	0.5 - 5	Sterile PBS (pH 7.4) or Saline	50	Single dose for acute studies; continuous infusion may be considered for maintaining steady-state NO levels.

Note: The proposed dosages are starting points for experimental design and should be optimized for specific animal models and research questions. It is recommended to perform a dose-response study to determine the optimal dose.

Experimental Protocols Protocol 1: Preparation of NOC-5 Stock Solution

This protocol details the preparation of a 10 mM stock solution of **NOC-5**. NONOate solutions are unstable at physiological pH, hence the use of an alkaline solution for the stock.[1]

Materials:

NOC-5 powder



- 0.1 M Sodium Hydroxide (NaOH), sterile
- Sterile microcentrifuge tubes
- Ice bath

Procedure:

- Calculate the required mass of NOC-5 to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 176.22 g/mol).
- Weigh the calculated amount of **NOC-5** powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of cold, sterile 0.1 M NaOH to the tube.
- Gently vortex or sonicate the solution to ensure the NOC-5 is completely dissolved.
- Keep the stock solution on an ice bath at all times to minimize degradation.
- Important: The NOC-5 stock solution is not stable and should be used within one day of preparation. It is reported to degrade by about 5% per day, even at -20°C.[1]

Protocol 2: In Vivo Administration of NOC-5 by Intraperitoneal Injection in Mice

This protocol provides a general guideline for the administration of **NOC-5** to mice via intraperitoneal (i.p.) injection. This route is commonly used for systemic delivery of experimental compounds.[7][8][9]

Materials:

- NOC-5 stock solution (10 mM in 0.1 M NaOH)
- Sterile Phosphate Buffered Saline (PBS), pH 7.4
- Mice (strain, age, and sex as per experimental design)
- Sterile 1 mL syringes with 25-27 gauge needles



Animal scale

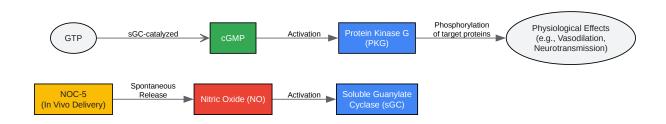
Procedure:

- Animal Preparation: Acclimatize the mice to the experimental conditions. Weigh each mouse immediately before injection to calculate the precise dose.
- Preparation of Injection Solution:
 - Calculate the total volume of the final injection solution needed for the experimental cohort.
 - Dilute the 10 mM NOC-5 stock solution with sterile PBS (pH 7.4) to the desired final concentration. Note: The volume of the alkaline stock solution should not exceed 1/50th of the final injection volume to ensure the final solution is at a physiological pH.[1] The buffering capacity of the PBS is crucial.[10][11]
 - Prepare the injection solution immediately before administration, as the release of NO begins as soon as the alkaline stock is added to the neutral buffer.[1]
- Administration:
 - Gently restrain the mouse, exposing the abdomen.
 - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
 - Administer the calculated volume of the NOC-5 solution via intraperitoneal injection.
- Post-injection Monitoring:
 - Observe the animals for any adverse reactions.
 - Proceed with the experimental timeline as planned.

Signaling Pathways and Experimental Workflow Signaling Pathways



Nitric oxide released from **NOC-5** primarily exerts its biological effects through two major signaling pathways: the canonical NO/sGC/cGMP pathway and the activation of Protein Kinase C (PKC).



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Caption: The NO/sGC/cGMP signaling pathway activated by **NOC-5**.

In the canonical pathway, NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[4][12] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[13] cGMP then acts as a second messenger, primarily by activating Protein Kinase G (PKG), which in turn phosphorylates various downstream protein targets to elicit a range of physiological responses, including smooth muscle relaxation (vasodilation) and modulation of neurotransmission.[12][13]



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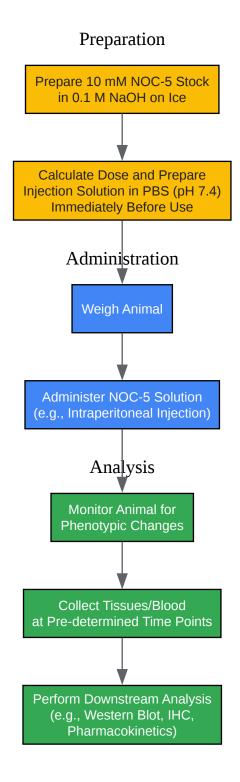
Caption: NO-mediated activation of Protein Kinase C ϵ (PKC ϵ).

Nitric oxide can also lead to the activation of specific isoforms of Protein Kinase C, particularly PKCɛ.[15][16][17] This can occur through a mechanism involving the formation of peroxynitrite from the reaction of NO with superoxide anions.[15][18] Peroxynitrite can then cause tyrosine nitration of PKCɛ, which enhances its interaction with its receptor for activated C kinase



(RACK2), facilitating its translocation to the cell membrane and subsequent activation.[15][18] This pathway has been implicated in cardioprotection.[16][17]

Experimental Workflow





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Caption: Experimental workflow for in vivo studies using **NOC-5**.

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